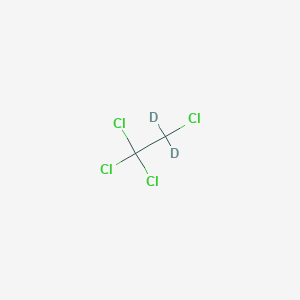
1,1,1,2-Tetrachloro-2,2-dideuterioethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrachloro-2,2-dideuterioethane is a chemical compound with distinct properties and reactions. It is not widely discussed in the literature, but its characteristics can be inferred from related compounds.
Synthesis Analysis
Research on similar compounds indicates complex synthetic pathways. For example, Baldwin & Chang (1982) studied the stereochemistry of isomerizations of a related dideuterio compound, highlighting the intricate nature of synthesizing such molecules (Baldwin & Chang, 1982).
Molecular Structure Analysis
The molecular structure of compounds like 1,1,1,2-Tetrachloro-2,2-dideuterioethane is typically intricate. Koide, Oda, & Nitta (1956) explored the crystal structure of a related tetrachloro compound, demonstrating the complexity of such molecular structures (Koide, Oda, & Nitta, 1956).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be quite diverse. For instance, Dolbier, Gautriaud, & Cai (2005) reported on the kinetic processes in the thermal rearrangement of a difluoro-dideuteriomethylene compound, showing the reactivity of similar molecules (Dolbier, Gautriaud, & Cai, 2005).
Physical Properties Analysis
The physical properties, such as phase transitions and crystal structures, are key to understanding these compounds. The study by Koide, Oda, & Nitta (1956) provides insights into the physical properties of a related compound (Koide, Oda, & Nitta, 1956).
Applications De Recherche Scientifique
Overview
Environmental Impact Studies
Studies on similar chlorinated compounds, such as 1,1,1-trichloroethane, have focused on their neurotoxic effects and environmental impact, providing a framework for understanding how 1,1,1,2-tetrachloro-2,2-dideuterioethane might be studied in similar contexts (Fernicola et al., 1991). These investigations underscore the importance of assessing the safety and environmental effects of chemical use, suggesting potential research avenues for 1,1,1,2-tetrachloro-2,2-dideuterioethane in environmental toxicology.
Analytical Chemistry and Toxicology
The development of analytical methods for detecting and quantifying trace levels of chlorinated and fluorinated compounds in various matrices is crucial. Studies on compounds like 2,4-D herbicide have advanced analytical and toxicological research, providing insights into the occurrence, fate, and biological effects of such chemicals (Zuanazzi et al., 2020). This highlights the importance of analytical chemistry in understanding the environmental and health impacts of chlorinated hydrocarbons, including 1,1,1,2-tetrachloro-2,2-dideuterioethane.
Materials Science
The exploration of novel materials for various applications, including thermoelectrics and polymer composites, often involves the study of organic and inorganic compounds with unique properties. Research on polymeric and polymer-inorganic thermoelectric materials, for instance, indicates the potential of integrating chlorinated and fluorinated compounds into new material formulations for enhanced performance (Xiu & Zeng, 2008). This area of research could benefit from investigations into the properties and applications of 1,1,1,2-tetrachloro-2,2-dideuterioethane as a component of novel materials.
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1,2-tetrachloro-2,2-dideuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAWKAXOMEXPM-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrachloroethane-D2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

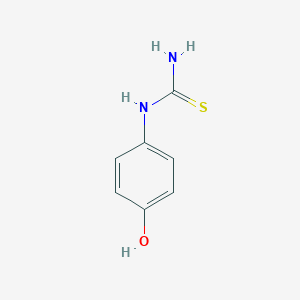
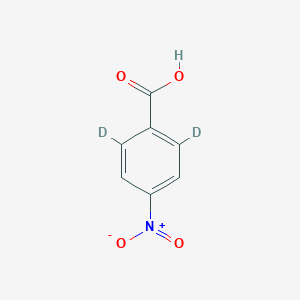
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
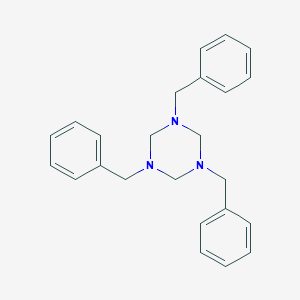
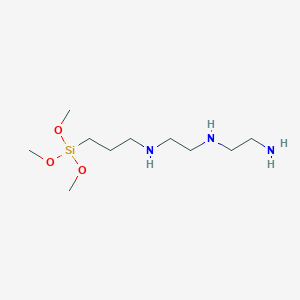
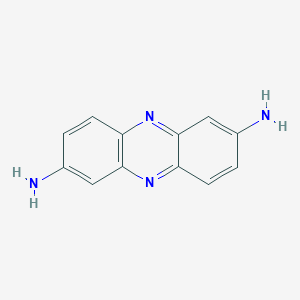
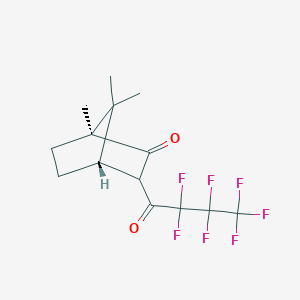

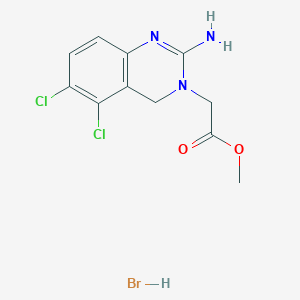

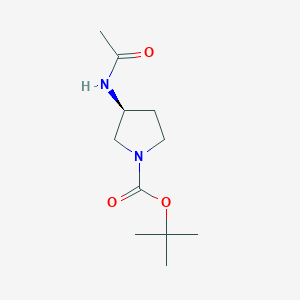
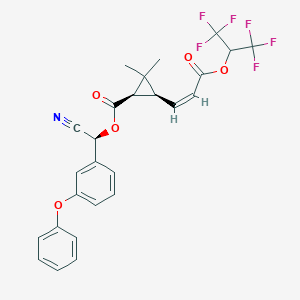
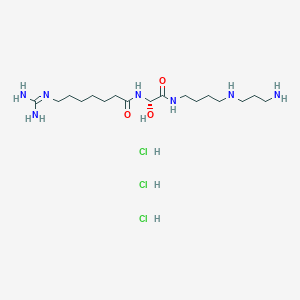
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)